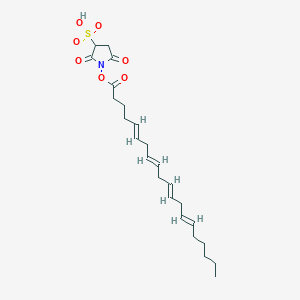
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid: is a complex organic compound with a unique structure that includes multiple double bonds and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with a suitable alcohol, followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biology, this compound is studied for its potential role in cellular signaling and metabolism. Its multiple double bonds and functional groups make it a candidate for interactions with various biomolecules.
Medicine: In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The compound’s multiple double bonds and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in cellular signaling.
1-[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: A phosphatidylcholine with similar structural features.
(2S)-2-amino-3-({hydroxy[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphoryl}oxy)propanoic acid: Another compound with multiple double bonds and functional groups.
Uniqueness: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of a sulfonic acid group with multiple double bonds and a pyrrolidine ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H35NO7S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
SXCZUXHPKJRLNX-CGRWFSSPSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


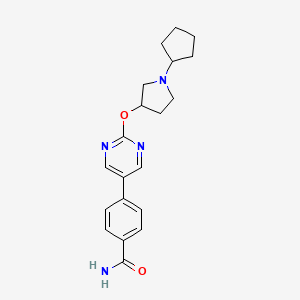
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
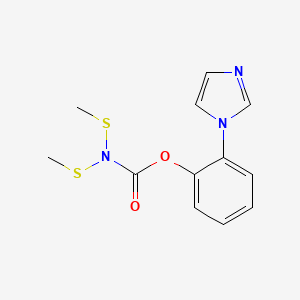
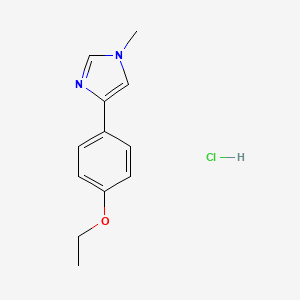
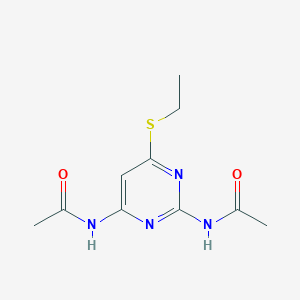
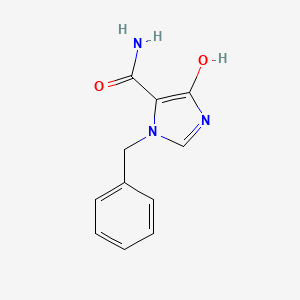
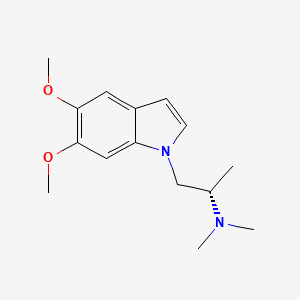
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
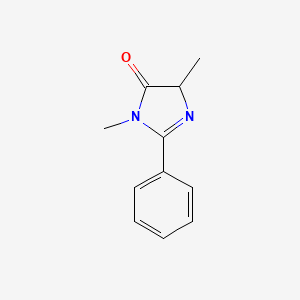
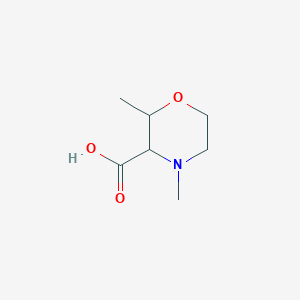
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)


